molecular formula C14H12N2O2S B2869206 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal CAS No. 338400-27-4

2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal

Cat. No.: B2869206
CAS No.: 338400-27-4
M. Wt: 272.32
InChI Key: UBIDKRJKRGCJGW-VBKFSLOCSA-N
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Description

“2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal” is a chemical compound with the molecular formula C14H12N2O2S . It has a molecular weight of 272.3300 . This compound is used for research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-thienyl group (a sulfur-containing heterocycle), a 3-methylphenyl group (a benzene ring with a methyl substituent), and a hydrazone group (a nitrogen-nitrogen double bond with one nitrogen bonded to a carbonyl carbon) .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the versatility of compounds similar to "2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal" in synthesizing heterocyclic structures through condensation reactions and electrocyclization pathways. Al-Mousawi and El-Apasery (2012) highlighted its utility in forming arylazonicotinates and pyrido[c]cinnolines, emphasizing novel pathways like 6π-electrocyclization reactions, showcasing its significance in creating complex organic structures with potential pharmaceutical applications Al-Mousawi & El-Apasery, 2012.

Biological Activities

The biological activities of derivatives have been extensively studied, with many showing antimicrobial and anticancer potentials. For instance, the synthesis and evaluation of copper(II) and nickel(II) complexes incorporating bidentate oxygen–nitrogen hydrazone ligands, as described by El-Sherif (2009), underline the antimicrobial efficacy of these compounds, particularly against Gram-positive bacteria, indicating their potential in developing new antimicrobial agents El-Sherif, 2009.

Antimicrobial and Antitumor Activities

Further research into the antimicrobial and antitumor activities of these compounds has revealed promising results. For example, Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety, which exhibited significant antibacterial and antifungal activities. This study adds to the growing evidence of the therapeutic potential of these compounds Reddy et al., 2013.

Photochromic and Electrochemical Applications

Moreover, derivatives of this compound have found applications in material science, such as in the development of photochromic materials. Irie et al. (2000) explored the photochromism of related compounds in the single-crystalline phase, highlighting their potential use in developing optical switches and storage devices Irie et al., 2000.

Safety and Hazards

This compound is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .

Properties

IUPAC Name

(Z)-3-hydroxy-2-[(3-methylphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)15-16-12(9-17)14(18)13-6-3-7-19-13/h2-9,17H,1H3/b12-9-,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRLLRFSKOLXRX-URYLYREUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC(=CO)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=N/C(=C\O)/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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